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molecular formula C8H11ClN2O B8369636 (5-Chloro-4-methyl-2-methoxyphenyl)hydrazine

(5-Chloro-4-methyl-2-methoxyphenyl)hydrazine

Cat. No. B8369636
M. Wt: 186.64 g/mol
InChI Key: BECFCSJXNKJYHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06613786B2

Procedure details

The title compound was prepared by the general procedure described above for Preparations 2a-i using 4-chloro-5-methyl-2-aminoanisole (10.26 g), NaNO2 (4.5 g), and SnCl2.2H2O (30 g). Workup gave 3.7 g (33%) of (5-chloro-4-methyl-2-methoxyphenyl)hydrazine.
[Compound]
Name
2a-i
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.26 g
Type
reactant
Reaction Step Two
Name
Quantity
4.5 g
Type
reactant
Reaction Step Three
Quantity
30 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([O:9][CH3:10])=[C:4]([NH2:11])[CH:3]=1.[N:12]([O-])=O.[Na+].O.O.Cl[Sn]Cl>>[Cl:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([O:9][CH3:10])=[C:4]([NH:11][NH2:12])[CH:3]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
2a-i
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
10.26 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1C)OC)N
Step Three
Name
Quantity
4.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
30 g
Type
reactant
Smiles
O.O.Cl[Sn]Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared by the general procedure

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=CC(=C(C1)NN)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 33.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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